molecular formula C12H10ClNO3 B1421307 Methyl 4-chloro-7-methoxyquinoline-2-carboxylate CAS No. 1133115-50-0

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Cat. No. B1421307
CAS RN: 1133115-50-0
M. Wt: 251.66 g/mol
InChI Key: OTOZREHULJJZJV-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is an organic compound with a distinctive heterocyclic chemical structure. It has a CAS Number of 1133115-50-0 and a molecular weight of 251.67 . The IUPAC name for this compound is methyl 4-chloro-7-methoxy-2-quinolinecarboxylate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is C12H10ClNO3 . The InChI Code for this compound is 1S/C12H10ClNO3/c1-16-7-3-4-8-9 (13)6-11 (12 (15)17-2)14-10 (8)5-7/h3-6H,1-2H3 .

Scientific Research Applications

Synthesis and Design of Combinatorial Libraries

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is involved in the synthesis of various quinoline derivatives. A study by Kovalenko et al. (2020) explored the methylation of a related compound, leading to the formation of several methylated products. These compounds were evaluated for their potential as inhibitors of Hepatitis B Virus replication, suggesting their use in designing combinatorial libraries for antiviral drug discovery (Kovalenko et al., 2020).

Antimicrobial Properties

Rana, Mistry, and Desai (2008) synthesized derivatives of 2-chloro-7-methoxyquinoline and tested them for their antibacterial and antifungal activities. Their findings indicate the potential of such compounds in developing new antimicrobial agents (Rana, Mistry, & Desai, 2008).

Chemical Synthesis and Optimization

Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, a related compound, from basic chemicals, demonstrating the feasibility of synthesizing such compounds for various applications (Jiang Jia-mei, 2010).

Application in Heck Reaction

Ture et al. (2011) utilized a compound related to Methyl 4-chloro-7-methoxyquinoline-2-carboxylate in the Heck reaction, a process used in organic chemistry to couple aryl halides with alkenes. This demonstrates the compound's utility in complex organic synthesis processes (Ture et al., 2011).

Novel Synthesis Methods

Kovalenko et al. (2019) described a novel synthesis method for a related compound, indicating the ongoing research in developing more efficient synthesis techniques for quinoline derivatives (Kovalenko et al., 2019).

Analytical and Spectroscopic Studies

Zheng et al. (2009) developed an improved synthesis method for 1-Chloro-6-methoxy-isoquinolin-3-ol, showing the importance of such compounds in analytical and spectroscopic studies (Zheng et al., 2009).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” were not found in the search results, related compounds such as 7-Chloroquinaldine have been used as the starting material in the synthesis of antiasthmatic drugs .

properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOZREHULJJZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674822
Record name Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133115-50-0
Record name Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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